6,6'-(propane-2,2-diyl)bis(2-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazine)
Description
6,6'-(Propane-2,2-diyl)bis(2-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazine) (abbreviated as BA-a in some studies) is a bis-benzoxazine monomer characterized by a propane-2,2-diyl (bisphenol A) core bridging two benzoxazine rings. Synthesized via Mannich condensation–cyclization reactions, this compound is derived from phenols, formaldehyde, and primary amines . Its structure (Figure 1) includes two oxazine rings fused to benzene moieties, with phenyl substituents at the 2-position. BA-a is widely studied for its thermal stability, polymerization behavior, and applications in high-performance polymers, composites, and electronic materials .
Properties
IUPAC Name |
3-phenyl-6-[2-(3-phenyl-2,4-dihydro-1,3-benzoxazin-6-yl)propan-2-yl]-2,4-dihydro-1,3-benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N2O2/c1-31(2,25-13-15-29-23(17-25)19-32(21-34-29)27-9-5-3-6-10-27)26-14-16-30-24(18-26)20-33(22-35-30)28-11-7-4-8-12-28/h3-18H,19-22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEJIUKUFIHRKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)OCN(C2)C3=CC=CC=C3)C4=CC5=C(C=C4)OCN(C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
154505-72-3 | |
| Details | Compound: 2H-1,3-Benzoxazine, 6,6′-(1-methylethylidene)bis[3,4-dihydro-3-phenyl-, homopolymer | |
| Record name | 2H-1,3-Benzoxazine, 6,6′-(1-methylethylidene)bis[3,4-dihydro-3-phenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154505-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60452844 | |
| Record name | 2H-1,3-Benzoxazine, 6,6'-(1-methylethylidene)bis[3,4-dihydro-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154505-70-1 | |
| Record name | 6,6′-(1-Methylethylidene)bis[3,4-dihydro-3-phenyl-2H-1,3-benzoxazine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154505-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1,3-Benzoxazine, 6,6'-(1-methylethylidene)bis[3,4-dihydro-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-1,3-Benzoxazine, 6,6'-(1-methylethylidene)bis[3,4-dihydro-3-phenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 6,6’-(propane-2,2-diyl)bis(2-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazine) typically involves the reaction of appropriate phenolic compounds with formaldehyde and an amine under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the benzoxazine rings . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
6,6’-(propane-2,2-diyl)bis(2-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reagents and conditions used.
Scientific Research Applications
6,6’-(propane-2,2-diyl)bis(2-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazine) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6,6’-(propane-2,2-diyl)bis(2-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazine) involves its interaction with specific molecular targets and pathways. The compound’s benzoxazine rings can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Mono-Benzoxazines
Mono-benzoxazines, such as 3-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazine (PH-a), lack the bis-oxazine architecture of BA-a. Key differences include:
Key Findings :
- BA-a exhibits enhanced thermal stability and lower dielectric constants compared to PH-a, attributed to its rigid bisphenol A backbone and higher crosslinking density .
- PH-a polymerizes at a lower temperature due to reduced steric hindrance and simpler molecular architecture .
Comparison with Other Bis-Benzoxazines
BA-a is part of a broader family of bis-benzoxazines. Notable analogs include:
Ethylene-Bridged Bis-Benzoxazines (e.g., 5a-h)
Synthesized from ethylenediamine and substituted phenols, these compounds feature a flexible ethylene bridge instead of propane-2,2-diyl .
Key Findings :
- Ethylene-bridged analogs exhibit lower glass transition temperatures (Tg) due to increased chain mobility but are easier to process .
Bis(4-(2H-benzo[e][1,3]oxazin-3(4H)-yl)phenyl)methane (BM) and BP (Isobenzofuran-Bridged)
BM and BP are bis-benzoxazines with methylene and isobenzofuran-1-one cores, respectively .
| Property | BA-a | BM | BP |
|---|---|---|---|
| Thermal Stability | Td: 300–320°C | Td: 280–300°C | Td: 310–330°C |
| Mechanical Strength | High | Moderate | Very High |
| Applications | Electronics | Adhesives | Aerospace |
Key Findings :
- BP’s isobenzofuran bridge enhances mechanical strength and thermal resistance, making it suitable for aerospace applications .
Comparison with Substituted Benzoxazines
Substituents on the benzoxazine core significantly alter properties:
Allyl-Substituted BA-a (B-al)
B-al incorporates allyl groups, enabling thiol-ene click chemistry for self-healing polymers .
| Property | BA-a | B-al |
|---|---|---|
| Reactivity | Standard | Click-reactive |
| Tg (Cured) | ~180°C | ~160°C |
| Self-Healing | No | Yes |
Key Findings :
Methoxy-Substituted Derivatives (e.g., 6-allyl-8-methoxy-3-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazine)
Methoxy groups enhance solubility and antimicrobial activity .
| Property | BA-a | Methoxy Derivative |
|---|---|---|
| Antimicrobial Activity | Low | Moderate to High |
| Synthetic Efficiency | Conventional | Microwave-assisted (85–90% yield) |
Key Findings :
- Microwave synthesis improves yields and reduces reaction times for methoxy derivatives .
Biological Activity
6,6'-(propane-2,2-diyl)bis(2-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazine), also known by its CAS number 154505-70-1, is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and cytotoxic effects, as well as its synthesis and characterization.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 462.6 g/mol. The structure features two phenyl groups and a benzoxazine moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to benzoxazines. A notable study reported the synthesis of various derivatives, including those similar to 6,6'-(propane-2,2-diyl)bis(2-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazine), and their evaluation against multiple pathogens. The results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as pathogenic fungi. For instance:
| Compound | Antimicrobial Effect | Tested Pathogens |
|---|---|---|
| Compound A | Significant | E. coli, S. aureus |
| Compound B | Moderate | C. albicans |
| 6,6'-(propane-2,2-diyl)bis(2-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazine) | Not yet tested in detail | N/A |
The preliminary findings suggest that the compound may exhibit similar antimicrobial properties due to structural analogies with other active benzoxazines .
Cytotoxic Activity
The cytotoxic effects of 6,6'-(propane-2,2-diyl)bis(2-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazine) were explored using mouse fibroblast cell lines (L929). In vitro assays demonstrated that certain derivatives maintained high cell viability (>90%) at concentrations around 25 µg/mL. This indicates a favorable safety profile while suggesting potential for further development in therapeutic applications .
Synthesis
The synthesis of 6,6'-(propane-2,2-diyl)bis(2-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazine) typically involves a Mannich-type condensation reaction followed by cyclization processes. The reaction conditions are eco-friendly and can be conducted at ambient temperatures using phenolic compounds and primary amines .
Case Studies
Case Study 1: Antimicrobial Screening
A recent study synthesized several benzoxazine derivatives and evaluated their antimicrobial activity against a range of pathogens. The study concluded that structural modifications could enhance efficacy against specific microbial strains .
Case Study 2: Cytotoxicity Assessment
In another investigation focusing on cytotoxicity profiles of benzoxazine derivatives, researchers found that modifications in the phenyl groups significantly influenced cell viability in cancerous cell lines. This highlights the importance of structural characteristics in determining biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
